molecular formula C10H15N B1310443 1-(3,4-Dimethylphenyl)ethanamine CAS No. 91251-29-5

1-(3,4-Dimethylphenyl)ethanamine

Cat. No.: B1310443
CAS No.: 91251-29-5
M. Wt: 149.23 g/mol
InChI Key: PMUVPGYHXWUERM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N. It is a derivative of phenethylamine, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethanamine can be synthesized through several methods:

    Reductive Amination: This involves the reaction of 3,4-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Reduction of Nitro Compounds: The nitro derivative of 3,4-dimethylbenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine.

    Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 3,4-dimethylbenzyl chloride, followed by hydrolysis to produce the desired amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)ethanamine undergoes various chemical reactions:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alkane using hydrogen gas in the presence of a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

1-(3,4-Dimethylphenyl)ethanamine can be compared with other similar compounds such as:

    Phenethylamine: The parent compound, which lacks the methyl groups on the benzene ring.

    Amphetamine: A well-known stimulant that has a similar structure but with additional functional groups.

    Methamphetamine: A potent central nervous system stimulant with a similar core structure but different substituents.

Uniqueness: this compound is unique due to the presence of the two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

  • Phenethylamine
  • Amphetamine
  • Methamphetamine
  • 3,4-Dimethylamphetamine

This detailed overview provides a comprehensive understanding of 1-(3,4-dimethylphenyl)ethanamine, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVPGYHXWUERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408191
Record name 1-(3,4-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-29-5
Record name α,3,4-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethylphenyl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

16.4 ml (150.0 mmol) of tetrapropyl orthotitanate were added to a solution of 4.46 g (30.0 mmol) of 3,4-dimethylacetophenone in a 2 M ethanolic ammonia solution (75 ml), and the mixture was stirred for 6 hours at RT. 1.7 g (45.0 mmol) of sodium borohydride were then added, and stirring was continued for a further 16 hours at RT. Thereafter, the reaction solution was poured into a saturated aqueous ammonia solution (75 ml). The precipitate that formed was filtered off with suction, and then washing with ethyl acetate was carried out. The aqueous filtrate was concentrated in vacuo, followed by extraction twice with ethyl acetate. The combined ethyl acetate phases were extracted three times with 2 M hydrochloric acid. The combined aqueous phases were adjusted to pH 11 with a 2 M aq. NaOH solution and then extracted three times with ethyl acetate. The combined organic phases were dried over MgSO4, filtered and concentrated in vacuo. CC (ethyl acetate/MeOH 9:1) yielded 799 mg (5.4 mmol, 18%) of 1-(3,4-dimethylphenyl)ethylamine.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
16.4 mL
Type
catalyst
Reaction Step Three
Name
ethyl acetate MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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